8-(4-(2-fluorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN6O3/c1-24-17-16(18(28)23-20(24)29)27(11-12-30-2)19(22-17)26-9-7-25(8-10-26)13-14-5-3-4-6-15(14)21/h3-6H,7-13H2,1-2H3,(H,23,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJACPZLIDXHHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4F)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-(2-fluorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine and has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems and its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H21FN6O3
- Molecular Weight : 400.414 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its structural features, particularly the piperazine ring and the fluorobenzyl group. These modifications may enhance interactions with specific biological targets, including enzymes and receptors involved in various signaling pathways.
1. Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant inhibitory effects on various enzymes. For instance, derivatives of piperazine have shown potential as inhibitors of Agaricus bisporus tyrosinase (AbTYR), which is crucial in melanin biosynthesis. The compound's ability to inhibit this enzyme suggests it may have applications in skin whitening or anti-aging products .
2. DPP-4 Inhibition
Given the structural resemblance to linagliptin, a known DPP-4 inhibitor, there is potential for this compound to exhibit similar inhibitory activity against the DPP-4 enzyme. This could position it as a candidate for the treatment of type 2 diabetes by enhancing insulin sensitivity and lowering blood glucose levels.
3. Neuropharmacological Effects
The piperazine moiety is often associated with neuropharmacological activities. Studies have suggested that compounds with this structure may interact with neurotransmitter systems, potentially offering therapeutic effects in conditions such as anxiety and depression .
Case Study 1: Antimelanogenic Activity
A study evaluated several piperazine derivatives for their antimelanogenic effects on B16F10 cells. The competitive derivatives showed promising results without cytotoxicity, indicating that modifications similar to those in our target compound could yield beneficial effects .
Case Study 2: Cardiovascular Activity
Research involving piperazine derivatives has also explored their cardiovascular effects, including antiarrhythmic properties. The findings suggest that these compounds could modulate adrenergic receptors, which play a critical role in cardiovascular regulation.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimized synthetic routes for 8-(4-(2-fluorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione?
The synthesis involves multi-step reactions:
- Purine Core Formation : Cyclization of intermediates (e.g., 6-chloropurine derivatives) under reflux conditions with aprotic solvents like DMF .
- Piperazine Substitution : Coupling the purine core with 4-(2-fluorobenzyl)piperazine using coupling agents (e.g., HATU or DCC) in dichloromethane at 0–25°C .
- Methoxyethyl Introduction : Alkylation at the N7 position using 2-methoxyethyl bromide under basic conditions (K₂CO₃ or NaH) .
Optimization Tips : Automated synthesis platforms improve reproducibility, while HPLC (≥95% purity) and recrystallization ensure product quality .
Basic: How is the compound characterized for structural integrity and purity?
Key analytical methods include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., piperazine methylene protons at δ 3.2–3.8 ppm; methoxyethyl protons at δ 3.3–3.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 457.22) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Advanced: How can researchers address low solubility in in vitro biological assays?
Strategies to enhance solubility:
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain compound stability .
- Salt Formation : Explore hydrochloride or mesylate salts to improve aqueous solubility .
- Structural Derivatization : Introduce polar groups (e.g., hydroxyl or carboxyl) at the purine C8 position without disrupting piperazine binding .
Advanced: How to resolve contradictions in reported receptor-binding affinities?
Discrepancies may arise from:
- Assay Conditions : Variations in buffer pH, ionic strength, or temperature alter receptor-ligand interactions. Standardize protocols (e.g., 25°C, pH 7.4) .
- Orthogonal Validation : Use SPR (surface plasmon resonance) and radioligand displacement assays to cross-verify affinity data .
- Structural Analog Comparison : Compare with analogs like 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl derivatives to identify substituent-specific effects .
Advanced: What experimental design principles apply to structure-activity relationship (SAR) studies?
- Variable Substituents : Systematically modify the 2-fluorobenzyl (piperazine), methoxyethyl (N7), and methyl (N3) groups .
- Biological Testing : Prioritize assays for kinase inhibition (e.g., CDK2) and adenosine receptor antagonism, given structural similarities to purine-based drugs .
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity .
Advanced: What methodologies assess metabolic stability in preclinical studies?
- Liver Microsome Assays : Incubate with human/rat microsomes (37°C, NADPH) and quantify parent compound via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
- Stable Isotope Tracing : Label the piperazine methylene group (¹³C) to track metabolic cleavage pathways .
Basic: What structural features drive its biological activity?
- Piperazine Moiety : The 2-fluorobenzyl group enhances lipophilicity and receptor binding (e.g., serotonin or dopamine receptors) .
- Methoxyethyl Chain : Improves solubility and modulates pharmacokinetics by reducing plasma protein binding .
- Purine Core : Mimics endogenous nucleosides, enabling interactions with ATP-binding enzymes (e.g., kinases) .
Advanced: What in silico methods predict off-target interactions?
- Molecular Docking : Use AutoDock Vina to screen against the PDB database, focusing on purine-binding enzymes (e.g., PDE5A, CDK2) .
- Pharmacophore Modeling : Identify key hydrogen-bond acceptors (purine C6 carbonyl) and hydrophobic regions (2-fluorobenzyl) .
- Machine Learning : Train models on ChEMBL data to predict ADMET profiles and prioritize synthesis targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
